molecular formula C24H30N2 B11195456 Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine CAS No. 855198-29-7

Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine

Cat. No.: B11195456
CAS No.: 855198-29-7
M. Wt: 346.5 g/mol
InChI Key: BZYONHRKYPRHAZ-UHFFFAOYSA-N
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Description

Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine is an organic compound that features a complex structure with a benzyl group, a pyrrole ring, and an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine typically involves multi-step organic reactions. One common approach is the alkylation of a pyrrole derivative with a benzyl halide, followed by further functionalization to introduce the isobutylamine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, facilitating nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or other electrophilic reagents are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS), and nucleophiles like sodium azide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated compounds, azides.

Scientific Research Applications

Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl({1-[(3-methylphenyl)methyl]-1H-pyrrol-2-YL}methyl)(2-methylpropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

855198-29-7

Molecular Formula

C24H30N2

Molecular Weight

346.5 g/mol

IUPAC Name

N-benzyl-2-methyl-N-[[1-[(3-methylphenyl)methyl]pyrrol-2-yl]methyl]propan-1-amine

InChI

InChI=1S/C24H30N2/c1-20(2)16-25(17-22-10-5-4-6-11-22)19-24-13-8-14-26(24)18-23-12-7-9-21(3)15-23/h4-15,20H,16-19H2,1-3H3

InChI Key

BZYONHRKYPRHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C2CN(CC3=CC=CC=C3)CC(C)C

Origin of Product

United States

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